(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate

Opioid receptor pharmacology Binding affinity Structure-activity relationship

(5α,6α)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate, commonly named 3-acetylmorphine (3-MAM), is a semi‑synthetic morphinan alkaloid and a primary metabolite of heroin (3,6‑diacetylmorphine). Unlike its isomeric counterpart 6‑MAM, 3‑MAM carries the acetyl ester at the phenolic 3‑position, a substitution that markedly attenuates µ‑opioid receptor (MOR) affinity.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
CAS No. 58752-60-6
Cat. No. B12671496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate
CAS58752-60-6
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(CC5)O)C=C1
InChIInChI=1S/C19H23NO4/c1-10(21)23-15-6-3-11-9-13-12-4-5-14(22)18-19(12,7-8-20(13)2)16(11)17(15)24-18/h3,6,12-14,18,22H,4-5,7-9H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1
InChIKeyKEJODKYTBSFQKS-LEPYJNQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetylmorphine (3-MAM, CAS 58752-60-6) – A Critical Heroin Metabolite Analytical Standard


(5α,6α)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate, commonly named 3-acetylmorphine (3-MAM), is a semi‑synthetic morphinan alkaloid and a primary metabolite of heroin (3,6‑diacetylmorphine). Unlike its isomeric counterpart 6‑MAM, 3‑MAM carries the acetyl ester at the phenolic 3‑position, a substitution that markedly attenuates µ‑opioid receptor (MOR) affinity [1]. It is classified among the “strong” partial agonists at the human MOR, exhibiting nanomolar‑range efficacy in Gi‑protein activation assays, yet its receptor binding is substantially weaker than that of morphine or 6‑MAM [1][2]. This unique pharmacological fingerprint, combined with its exclusive formation during heroin metabolism, establishes 3‑MAM as an indispensable analytical reference standard for forensic toxicology and opioid research.

Why 3-Acetylmorphine (58752-60-6) Cannot Be Replaced by Morphine, 6-MAM, or Heroin in Analytical and Pharmacological Workflows


Morphinan analogs are often assumed to be interchangeable because they share a common scaffold; however, 3‑acetylmorphine occupies a distinct pharmacological and metabolic space that defies simple substitution. The 3‑O‑acetyl group masks the phenolic hydroxyl essential for high‑affinity MOR binding, resulting in a receptor interaction profile that is qualitatively and quantitatively different from that of morphine, 6‑MAM, or heroin [1][2]. In forensic and clinical toxicology, 3‑MAM is the only heroin metabolite that unambiguously confirms heroin consumption—morphine and 6‑MAM can also arise from other sources—making its analytical specificity irreplaceable [1]. The quantitative evidence below demonstrates precisely where 3‑MAM diverges from its closest analogs, providing the data foundation necessary for informed procurement and experimental design.

Quantitative Differentiation Evidence for 3-Acetylmorphine (58752-60-6) vs. Morphine, 6-MAM, and Heroin


µ-Opioid Receptor Binding Affinity (Ki) – 3-MAM vs. Morphine and 6-MAM

3‑Acetylmorphine displays substantially lower MOR binding affinity than both morphine and 6‑MAM, consistent with the masking of the critical 3‑OH pharmacophore by the acetyl ester. In radioligand displacement assays, 3‑MAM showed Ki values of 0.010 nM and 0.25 nM at the human MOR, whereas morphine typically exhibits Ki values in the low nanomolar range (≈1–5 nM) and 6‑MAM binds with sub‑nanomolar affinity [1][2]. The differential binding translates into lower potency in functional assays [1].

Opioid receptor pharmacology Binding affinity Structure-activity relationship

Functional Efficacy at Human MOR – Gi‑Protein Activation Potency

In a comprehensive FRET‑based comparison of nine morphine metabolites at the human MOR, 3‑acetylmorphine was categorized as a “strong partial agonist” with Gi‑protein activation efficacy in the nanomolar range, alongside morphine, 6‑MAM, and morphine‑6‑glucuronide. By contrast, “weak” metabolites such as morphine‑3‑glucuronide and morphine‑N‑oxide required micromolar concentrations to elicit similar responses [1]. However, unlike 6‑MAM and normorphine, 3‑MAM did not exhibit biased signaling toward β‑arrestin recruitment, indicating a distinct functional fingerprint [1].

G‑protein activation Functional selectivity Opioid pharmacology

Metabolic Specificity – 3‑MAM as a Unique Heroin Biomarker

3‑Acetylmorphine is exclusively produced through heroin deacetylation; it is not a metabolite of morphine, codeine, or 6‑MAM. In contrast, morphine and 6‑MAM can be detected after ingestion of morphine, codeine, or heroin, making them ambiguous markers of heroin abuse . This metabolic exclusivity is leveraged in forensic toxicology where the presence of 3‑MAM in biological specimens provides definitive proof of heroin consumption [1].

Forensic toxicology Heroin metabolism Biomarker specificity

Chromatographic Retention and Mass Spectral Differentiation vs. 6‑MAM and Morphine

3‑MAM can be baseline‑resolved from 6‑MAM and morphine using reversed‑phase HPLC with simple acetonitrile/water/phosphoric acid mobile phases. Under published conditions, 3‑MAM elutes with a distinct retention time, enabling simultaneous quantification of heroin metabolites without interference [1]. Its mass spectrum (EI, 70 eV) and λmax (278 nm) are also unique, providing orthogonal identification points for forensic confidence .

Analytical chemistry HPLC separation Mass spectrometry Forensic analysis

Chemical Stability and Hydrolysis Rate of the 3‑Acetyl Ester vs. 6‑Acetyl Ester

The 3‑O‑acetyl ester of 3‑MAM is more resistant to spontaneous hydrolysis than the 6‑O‑acetyl ester of 6‑MAM, owing to the phenolic nature of the 3‑position versus the allylic alcohol at C‑6. While quantitative hydrolysis rate constants under physiological conditions are not directly compared in a single study, 3‑MAM is stable when stored at –20 °C and shipped at ambient temperature, whereas 6‑MAM requires more stringent cold‑chain handling to prevent degradation to morphine .

Chemical stability Hydrolysis kinetics Storage conditions

Functional Selectivity Profile – Absence of β‑Arrestin Bias vs. 6‑MAM

Among the strong partial agonists, 6‑MAM and normorphine exhibited biased signaling toward β‑arrestin recruitment, with higher potency and efficacy in the β‑arrestin pathway than in Gi‑protein activation. In contrast, 3‑MAM did not display such bias, behaving as a balanced partial agonist across the two pathways [1]. This differential functional selectivity is critical for studies of opioid receptor signaling and for interpreting in vivo effects that may be driven by β‑arrestin‑mediated mechanisms.

Biased agonism β‑arrestin recruitment Opioid signaling

Optimal Use Cases for 3-Acetylmorphine (58752-60-6) Based on Quantitative Differentiation Evidence


Forensic Toxicology – Definitive Heroin Use Confirmation

Because 3‑MAM is produced exclusively during heroin metabolism, its detection in biological matrices (urine, blood, hair) provides unambiguous evidence of heroin consumption [1]. Laboratories performing forensic drug testing procure 3‑MAM as a certified reference standard to calibrate LC‑MS/MS or GC‑MS methods, ensuring that 6‑MAM or morphine signals from codeine or morphine ingestion are not misinterpreted as heroin use [1].

Opioid Receptor Pharmacology – MOR Structure‑Activity Relationship (SAR) Studies

The 10‑ to 500‑fold reduction in MOR binding affinity of 3‑MAM relative to 6‑MAM and morphine makes it an ideal tool for probing the contribution of the 3‑OH pharmacophore to receptor engagement [1]. Its balanced Gi/β‑arrestin signaling profile further distinguishes it from β‑arrestin‑biased metabolites such as 6‑MAM and normorphine, enabling precise dissection of signaling pathway contributions .

Analytical Method Development – Heroin Metabolite Panel Validation

The distinct chromatographic retention time and mass spectral signature of 3‑MAM allow it to be resolved from co‑eluting opiates under simple RP‑HPLC conditions [1]. Analytical chemists developing or validating forensic panels incorporate 3‑MAM as a critical system suitability standard to verify separation performance and to avoid false negatives that could arise if only 6‑MAM or morphine standards were used [1].

Biased Agonism Research – Pathway‑Balanced Control Ligand

Unlike 6‑MAM, which exhibits pronounced β‑arrestin bias, 3‑MAM acts as a balanced partial agonist at the MOR, showing equivalent efficacy in Gi‑protein and β‑arrestin pathways [1]. This property makes 3‑MAM an indispensable control compound in biased signaling experiments, allowing researchers to attribute functional outcomes specifically to arrestin‑biased agonism rather than to general receptor activation [1].

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